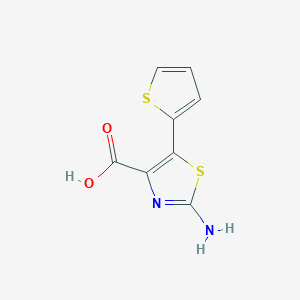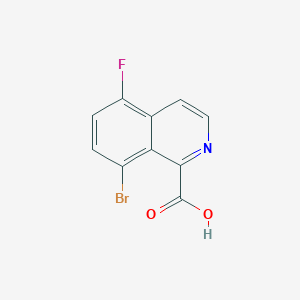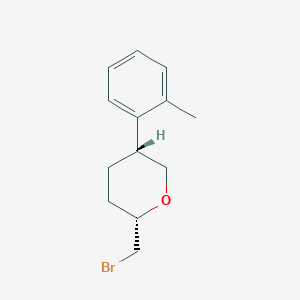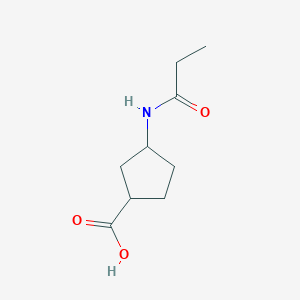
4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a methylsulfanyl group and a thiadiazolylmethyl group attached to an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with a suitable thiadiazole derivative. One common method involves the use of 1,2,3-thiadiazole-4-carboxaldehyde as a starting material. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, the thiadiazole ring can interact with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Aminophenyl)-1,2,3-thiadiazole
- 5-(1,2,3-Thiadiazol-4-yl)furan-2-carboxylic acid
- 3-[5-(1,2,3-Thiadiazol-4-yl)fur-2-yl]acrylic acid
Uniqueness
4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both a methylsulfanyl group and a thiadiazolylmethyl group attached to an aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11N3S2 |
|---|---|
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
4-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
UXMMUZVSCASJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)NCC2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)

![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)



![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)

